N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a phenyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of a piperidine derivative with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzamide derivatives, such as:
- N-(4-(2-oxo-2-phenyl-1-piperidinyl)ethyl)benzamide
- N-(2-oxo-2-phenyl-1-piperidinyl)benzamide
- N-(2-oxo-2-phenyl-1-piperidinyl)ethylbenzamide .
Uniqueness
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a piperidine ring, a benzamide group, and a phenyl group.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-18(16-10-4-1-5-11-16)19(22-14-8-3-9-15-22)21-20(24)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24) |
InChI Key |
HIXMLAOMOWYBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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